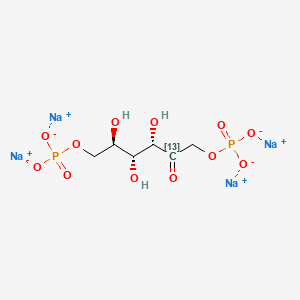
Fosfructose-2-13C (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosfructose-2-13C (sodium) is a compound where the carbon-13 isotope is incorporated into the fosfructose molecule. This labeling is particularly useful in scientific research, especially in metabolic studies, as it allows for the tracking and quantification of the compound within biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fosfructose-2-13C (sodium) involves the incorporation of the carbon-13 isotope into the fosfructose molecule. This can be achieved through various synthetic routes, including enzymatic and chemical methods. The reaction conditions typically involve the use of labeled precursors and specific catalysts to ensure the incorporation of the isotope.
Industrial Production Methods: Industrial production of Fosfructose-2-13C (sodium) often involves large-scale synthesis using labeled glucose or fructose as starting materials. The process may include steps such as fermentation, purification, and crystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Fosfructose-2-13C (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to produce different derivatives.
Reduction: Reduction reactions can convert it into simpler sugars or alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Fosfructose-2-13C (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying the metabolic flux and energy production in cells.
Medicine: Used in drug development and pharmacokinetics to track the distribution and metabolism of drugs.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mécanisme D'action
The mechanism of action of Fosfructose-2-13C (sodium) involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical processes, providing insights into the metabolic flux and energy production. The molecular targets and pathways involved include glycolysis, the citric acid cycle, and other metabolic pathways .
Comparaison Avec Des Composés Similaires
- Fosfructose-1-13C (sodium)
- Fosfructose-6-13C (sodium)
- Fosfructose-1,6-bisphosphate-13C (sodium)
Comparison: Fosfructose-2-13C (sodium) is unique due to its specific labeling at the carbon-2 position, which provides distinct advantages in tracking and studying specific metabolic pathways. Other similar compounds may be labeled at different positions, offering different insights and applications in research .
Propriétés
Formule moléculaire |
C6H10Na4O12P2 |
|---|---|
Poids moléculaire |
429.04 g/mol |
Nom IUPAC |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(513C)hexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i4+1;;;; |
Clé InChI |
MVVGIYXOFMNDCF-PMPUIEPHSA-J |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([13C](=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


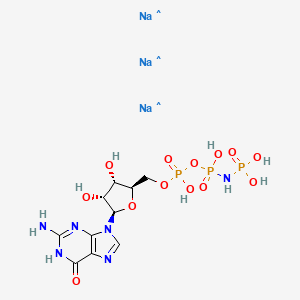
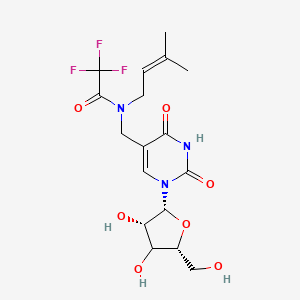

![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)

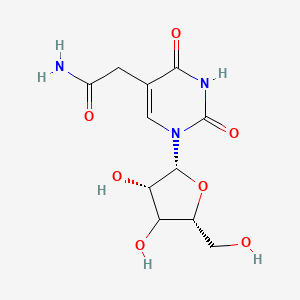
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)

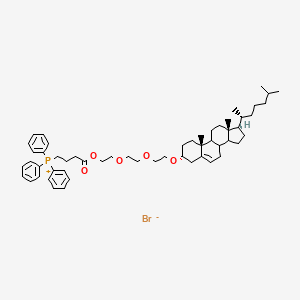
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
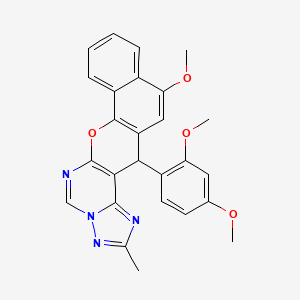

![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
